molecular formula C13H8ClFO3 B6404049 4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid CAS No. 1261979-97-8

4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid

Cat. No.: B6404049
CAS No.: 1261979-97-8
M. Wt: 266.65 g/mol
InChI Key: YBWTVWXCWNWXKX-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a 3-chloro-5-fluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-5-fluoroaniline and 3-hydroxybenzoic acid.

    Coupling Reaction: The 3-chloro-5-fluoroaniline is diazotized and then coupled with 3-hydroxybenzoic acid under acidic conditions to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the aromatic ring.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-(3-Chloro-5-fluorophenyl)-3-ketobenzoic acid.

    Reduction: Formation of 4-(3-Chloro-5-fluorophenyl)-3-hydroxycyclohexanecarboxylic acid.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Fluorophenylboronic acid
  • 3-Chloro-5-fluorophenyl-1,2,3-triazolylacetamide-1,3,4-oxadiazole

Comparison: 4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid is unique due to the presence of both a hydroxyl group and a benzoic acid core, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of chlorine and fluorine atoms further enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-9-3-8(4-10(15)6-9)11-2-1-7(13(17)18)5-12(11)16/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWTVWXCWNWXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690502
Record name 3'-Chloro-5'-fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-97-8
Record name 3'-Chloro-5'-fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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